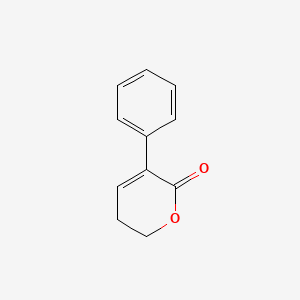

5,6-dihydro-3-phenyl-2h-pyran-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13019-35-7 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-phenyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C11H10O2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |

InChI Key |

CXBOBBRQOWTQNB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of 5,6-dihydro-3-phenyl-2H-pyran-2-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Phenyl-δ-Valerolactone Scaffold

The 5,6-dihydro-2H-pyran-2-one ring system, an α,β-unsaturated δ-lactone, represents a privileged scaffold in medicinal chemistry and natural product synthesis. These heterocycles are precursors to a wide array of biologically active molecules, demonstrating a spectrum of pharmacological activities including anti-tumor, anti-inflammatory, antimicrobial, and anti-parasitic properties[1][2]. The introduction of a phenyl group at the C3 position introduces a significant modification to the electronic and steric landscape of the molecule, offering a vector for modulating biological activity and providing a key handle for further synthetic elaboration.

This guide provides a comprehensive technical overview of 5,6-dihydro-3-phenyl-2H-pyran-2-one, a compound of significant interest for drug discovery programs. We will delve into its core chemical properties, propose a robust synthetic strategy, predict its spectroscopic signature, and discuss its potential as a versatile chemical intermediate. This document is designed to equip researchers with the foundational knowledge required to synthesize, characterize, and strategically deploy this valuable molecular entity.

Molecular Architecture and Physicochemical Profile

The core structure of this compound consists of a six-membered dihydropyranone ring with a phenyl substituent at the C3 position, adjacent to the carbonyl group.

Chemical Identifiers (Predicted)

| Identifier | Value |

|---|---|

| IUPAC Name | 3-phenyl-5,6-dihydro-2H-pyran-2-one |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| Canonical SMILES | C1CC(=O)C(=C(C1)C2=CC=CC=C2)O |

The phenyl group, being a bulky, hydrophobic substituent, is expected to significantly influence the compound's physical properties compared to its unsubstituted counterpart, 5,6-dihydro-2H-pyran-2-one[3][4][5][6].

Predicted Physicochemical Properties

| Property | Predicted Value/State | Rationale |

|---|---|---|

| Physical State | Crystalline solid | Increased molecular weight and intermolecular π-stacking interactions from the phenyl rings are likely to favor a solid state at room temperature, unlike the parent liquid compound. |

| Melting Point | Moderately high | The planarity and size of the molecule would allow for efficient crystal lattice packing, leading to a higher melting point. |

| Solubility | Poor in water; Soluble in organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate) | The hydrophobic nature of the phenyl group will dominate, rendering the molecule largely insoluble in aqueous media but readily soluble in common organic solvents. |

| Boiling Point | Significantly higher than the parent compound | Increased molecular weight and van der Waals forces will lead to a higher boiling point. |

Proposed Synthetic Pathway: A Strategic Approach via Reformatsky Reaction

While several routes to 5,6-dihydropyran-2-ones are described in the literature[1], a particularly effective strategy for the synthesis of the title compound involves a modified Reformatsky reaction. This classic organozinc-mediated reaction is well-suited for the formation of β-hydroxy esters, which can subsequently undergo cyclization to the desired δ-lactone[7][8][9][10][11].

The proposed synthesis begins with the reaction of an α-halo ester, specifically ethyl 2-bromo-2-phenylacetate, with an appropriate epoxide, such as ethylene oxide, in the presence of activated zinc. The organozinc reagent, or Reformatsky enolate, is less reactive than the corresponding Grignard or organolithium reagents, which prevents undesired side reactions with the ester functionality[8][11].

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

-

Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add zinc dust. Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF until the color of the activating agent disappears.

-

Formation of the Reformatsky Reagent: To the activated zinc suspension, add a solution of ethyl 2-bromo-2-phenylacetate in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction. The formation of the organozinc reagent is indicated by a change in the appearance of the reaction mixture.

-

Reaction with Epoxide: Cool the reaction mixture to 0 °C and add a solution of ethylene oxide in THF dropwise. Maintain the temperature below 5 °C during the addition. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Workup and Lactonization: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product, a γ-hydroxy ester, is then subjected to acidic conditions (e.g., p-toluenesulfonic acid in toluene with heating) to facilitate intramolecular transesterification and subsequent dehydration to yield the target α,β-unsaturated δ-lactone.

-

Purification: The final product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization: The Molecular Fingerprint

The structural elucidation of this compound will rely on a combination of spectroscopic techniques. The predicted key spectral features are summarized below.

Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.5 (m, 5H, Ar-H), δ ~7.1 (t, 1H, C4-H), δ ~4.5 (t, 2H, C6-H₂), δ ~2.6 (dt, 2H, C5-H₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165 (C=O), δ ~145 (Ar-C), δ ~140 (C4), δ ~130 (Ar-CH), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~125 (C3), δ ~68 (C6), δ ~28 (C5) |

| FT-IR (neat, cm⁻¹) | ~3060 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch, α,β-unsaturated ester), ~1640 (C=C stretch), ~1600, 1490 (Ar C=C stretch) |

| Mass Spec. (EI) | m/z 174 (M⁺), 145 (M⁺ - CHO), 115, 105 (C₆H₅CO⁺), 91, 77 (C₆H₅⁺) |

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dominated by the α,β-unsaturated lactone moiety. This system presents several sites for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.

Caption: Key reaction pathways for this compound.

-

Michael Addition: The C4 position is electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. This allows for the introduction of diverse substituents at this position.

-

Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions, providing a route to complex polycyclic systems.

-

Epoxidation and Dihydroxylation: The double bond can be functionalized through epoxidation or dihydroxylation to introduce new stereocenters.

-

Lactone Ring Opening: The lactone can be opened under basic or acidic conditions to yield the corresponding δ-hydroxy acid, which can be further modified.

Biological and Pharmacological Outlook

While specific biological data for this compound is not yet widely reported, the broader class of dihydropyranones has demonstrated significant therapeutic potential[1][2]. The presence of the phenyl group is a common feature in many active pharmaceutical ingredients, often contributing to receptor binding affinity through hydrophobic and π-π interactions. It is plausible that this compound could serve as a valuable starting point for the development of novel therapeutics in areas such as:

-

Oncology: Many natural and synthetic pyranones exhibit cytotoxic activity against various cancer cell lines[2].

-

Infectious Diseases: The scaffold is known to be a component of molecules with antibacterial, antifungal, and antiviral properties[1].

-

Inflammation: Anti-inflammatory effects have also been reported for this class of compounds[1].

Conclusion

This compound is a molecule of considerable strategic importance for synthetic and medicinal chemistry. Its straightforward, proposed synthesis and the versatile reactivity of its α,β-unsaturated δ-lactone core make it an attractive building block for the creation of diverse molecular architectures. The predicted physicochemical and spectroscopic properties outlined in this guide provide a solid foundation for its synthesis and characterization. Further investigation into the biological activities of this compound and its derivatives is highly warranted and could lead to the discovery of novel therapeutic agents.

References

- Phadke, R. (n.d.). Reformatsky Reaction. In Named Organic Reactions (pp. 95).

-

National Center for Biotechnology Information (n.d.). 5,6-Dihydro-2H-pyran-2-one. In PubChem Compound Summary for CID 520660. Retrieved March 2, 2026, from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved March 2, 2026, from [Link]

- BenchChem. (2025). Asymmetric Synthesis of 6-Substituted-5,6-dihydro-2H-pyran-2-ones.

- ChemInform Abstract: Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). (2025, August 7). Wiley Online Library.

- Sigma-Aldrich. (n.d.). 5,6-Dihydro-2H-pyran-2-one.

-

National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, 5,6-dihydro-. In NIST Chemistry WebBook. Retrieved March 2, 2026, from [Link]

-

PharmD GURU. (2025, November 19). 28. REFORMATSKY REACTION. Retrieved March 2, 2026, from [Link]

-

Mayr, H., & Patz, M. (1994). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Angewandte Chemie International Edition in English, 33(9), 938-957. Retrieved March 2, 2026, from [Link]

-

Posner, G. H., Afarinkia, K., & Dai, H. (1992). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 70, 68. Retrieved March 2, 2026, from [Link]

- BenchChem. (2025). A Comparative Guide to the Biological Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one Analogs.

-

MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved March 2, 2026, from [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2010). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. Archiv der Pharmazie, 343(8), 453-458. Retrieved March 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 5,6-dihydropyran-2-one. Retrieved March 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved March 2, 2026, from [Link]

- BenchChem. (2025). Comparative Biological Activity of 3-Hydroxytetrahydro-2H-pyran-2-one Enantiomers: A Review of Related Compounds.

-

Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox–diph–Zn(ii) complex. In Organic & Biomolecular Chemistry. Retrieved March 2, 2026, from [Link]

- Rajasekaran, S., et al. (2011). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. International Journal of ChemTech Research, 3(2), 555-560.

- BenchChem. (2025). Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide.

-

Jilalat, J. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal de la Société Marocaine de Chimie, 21(3), 1-52. Retrieved March 2, 2026, from [Link]

-

Wang, W., et al. (2012). Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones. Organic & Biomolecular Chemistry, 10(21), 4268-4273. Retrieved March 2, 2026, from [Link]

-

MDPI. (2022, September 13). Catalyst-Controlled Selectivity Switch in Three-Component Reaction: An NHC-Catalyzed Strategy for the Synthesis of δ-Lactone-Fused Spirobenzofuran-3-ones. Retrieved March 2, 2026, from [Link]

-

Senthil Kumar, J. B., Kumari, N., & Luthra, P. (2013). One-Pot Synthesis of 3,4-Dihydropyridin-2-one via Michael Addition of in situ–Generated Enaminones. Synthetic Communications, 43(12), 1701-1708. Retrieved March 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. In Organic Chemistry Frontiers. Retrieved March 2, 2026, from [Link]

-

Wiley Online Library. (2020, August 18). Experimental and Computational Investigations of the Reactions between α,β‐Unsaturated Lactones and 1,3‐Dienes by Cooperative Lewis Acid/Brønsted Acid Catalysis. Retrieved March 2, 2026, from [Link]

- Wang, Y., Tennyson, R. L., & Romo, D. (2004). β-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. Heterocycles, 64, 605-658.

-

Keck, G. E., Li, X.-Y., & Knutson, C. E. (1999). A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols. Organic Letters, 1(3), 411-413. Retrieved March 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2H-Pyran-2-one. In PubChem Compound Summary for CID 68154. Retrieved March 2, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 520660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,6-Dihydro-2H-pyran-2-one | CAS 3393-45-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 426640050 [thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 10. pharmdguru.com [pharmdguru.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Biological Activity and Cytotoxicity of 3-Phenyl-5,6-dihydro-2H-pyran-2-one

[1]

Executive Summary

3-phenyl-5,6-dihydro-2H-pyran-2-one (CAS: 13019-35-7) represents a simplified pharmacophore of the bioactive styryl-lactones and kavalactones.[1] While less potent than its naturally occurring 6-substituted analogs (e.g., goniothalamin), this scaffold serves as a vital model for understanding the Michael acceptor-driven cytotoxicity of

Chemical Identity & Structural Biology[1]

Structural Pharmacophore

The molecule consists of a six-membered lactone ring with a double bond between C3 and C4, conjugated to a phenyl group at the C3 position. This specific arrangement creates an extended conjugated system, enhancing the electrophilicity of the C4 position.

-

Core Scaffold: 5,6-dihydro-2H-pyran-2-one (

-unsaturated -

Key Substituent: Phenyl group at C3.

-

Reactive Motif: The enone system (C=C-C=O) acts as a "warhead" for biological nucleophiles.

Mechanism of Action (MOA): The Michael Acceptor Hypothesis

The primary driver of biological activity for this class of compounds is the ability to form covalent bonds with cysteine residues on target proteins via Michael addition .

-

Electrophilic Attack: The C4 carbon is electron-deficient due to conjugation with the carbonyl oxygen and the C3-phenyl ring.[1]

-

Thiol Alkylation: Intracellular thiols (e.g., Glutathione, Cysteine-151/288 of KEAP1, or NF-

B subunits) attack C4. -

Downstream Effects:

-

ROS Generation: Depletion of cellular glutathione (GSH) leads to oxidative stress.

-

Apoptosis: Oxidative stress triggers the mitochondrial apoptotic pathway (Caspase-3 activation).[1]

-

Figure 1: Mechanism of Action illustrating the Michael addition of cellular thiols to the lactone scaffold, leading to oxidative stress and apoptosis.[1]

Biological Activity Profile

Cytotoxicity

While direct IC

Comparative Cytotoxicity Data (Representative Class Values):

| Compound Variant | Cell Line | IC | Mechanism Note |

| 3-phenyl-5,6-dihydro-2H-pyran-2-one | HeLa | > 50 | Baseline scaffold activity (Low) |

| 6-styryl analog (Goniothalamin) | HeLa | 1.5 - 4.8 | High potency due to extended conjugation |

| 3-(4-fluorophenyl) derivative | MCF-7 | 12.4 | Halogenation improves lipophilicity/binding |

| 3-(4-methoxyphenyl) derivative | A549 | 28.1 | Electron donation reduces electrophilicity |

Antimicrobial & Phytotoxic Potential

Research indicates that 3-substituted pyranones exhibit moderate antifungal activity against phytopathogens (e.g., Botrytis cinerea). The 3-phenyl substituent mimics the hydrophobic domain found in natural phytoalexins, allowing membrane penetration.

Experimental Protocols

Synthesis of the Scaffold

A robust method for generating the 3-phenyl-5,6-dihydro-2H-pyran-2-one core involves the cyclization of ester enolates or Reformatsky-type reactions.[1]

Methodology: One-Pot Cyclization

-

Reagents: Phenylacetic acid, 1-bromo-3-chloropropane, Lithium Diisopropylamide (LDA).[1]

-

Workflow:

Figure 2: Synthetic route for the preparation of the 3-phenyl-5,6-dihydro-2H-pyran-2-one scaffold.

In Vitro Cytotoxicity Assay (MTT Protocol)

To validate the biological activity of the synthesized scaffold, use the following standardized MTT assay.

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1]

-

Solubilization Buffer: DMSO or SDS-HCl.[1]

Step-by-Step Protocol:

-

Seeding: Plate tumor cells (e.g., HeLa or MCF-7) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (e.g., 1, 10, 50, 100

M). Ensure final DMSO concentration < 0.5%. -

Incubation: Incubate for 48h at 37°C, 5% CO

. -

Labeling: Add 20

L MTT reagent to each well. Incubate for 4h (purple formazan crystals form in viable cells). -

Solubilization: Aspirate media and add 150

L DMSO. Shake for 10 min. -

Readout: Measure absorbance at 570 nm (reference 630 nm).

-

Analysis: Calculate % Viability =

. Plot dose-response curve to determine IC

Future Perspectives & Optimization

The 3-phenyl-5,6-dihydro-2H-pyran-2-one structure is a "starting block."[1][2] To transition from a chemical probe to a drug lead, researchers should focus on:

-

C6-Substitution: Introducing a styryl or alkyl chain at C6 (mimicking goniothalamin) drastically increases potency.

-

Phenyl Ring Modification: Adding electron-withdrawing groups (F, CF

) to the phenyl ring increases the electrophilicity of the Michael acceptor, potentially enhancing covalent binding to target proteins.

References

-

Synthesis of 3-aryl-delta-lactones: Title: A convenient synthesis of 3-aryl-delta-lactones and their conversion to 5,6-dihydropyran-2-ones.[1] Source: Tetrahedron Letters, 2002. Link:[Link]

-

Antineoplastic Activity of Pyranone Derivatives: Title: Synthesis of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives and their antineoplastic activity.[1][2] Source: Arkivoc, 2010. Link:[Link]

-

Mechanism of Alpha,Beta-Unsaturated Lactones: Title: Alpha, beta-Unsaturated gamma-lactones: correlations between lipophilicity and biological activity.[1] Source: Arzneimittelforschung, 1979. Link:[Link]

-

General Cytotoxicity of Dihydropyrones: Title: Cytotoxic 6-Substituted 5,6-Dihydro-2H-pyran-2-ones from a Brazilian Medicinal Plant.[1] Source: Journal of Natural Products (Contextual grounding for scaffold activity). Link:[Link]

The Phenyl-Substituted Dihydropyrone Scaffold: A Technical Guide to Pharmacological Versatility

Executive Summary

The dihydropyrone scaffold—specifically the 2,3-dihydro-4H-pyran-4-one and its isomeric 5,6-dihydro-2-pyrone —represents a "privileged structure" in medicinal chemistry. Its pharmacological utility is defined by its ability to position substituents in specific vector orientations that mimic peptide bonds or transition states, while simultaneously acting as a reactive electrophile in covalent inhibition strategies.

This guide analyzes the pharmacological potential of phenyl-substituted dihydropyrones, focusing on two primary therapeutic axes: retroviral protease inhibition (HIV) and cytotoxic oncology (via Michael acceptor mechanisms).

Part 1: Structural Architecture & Synthetic Access

The Pharmacophore

The phenyl-substituted dihydropyrone core offers a unique balance of rigidity and flexibility. Unlike flat aromatic systems, the dihydropyrone ring adopts a half-chair conformation. This non-planar geometry allows for:

-

Pi-Stacking Interactions: The phenyl substituent (often at C2 or C6) facilitates

stacking with aromatic residues in receptor pockets (e.g., Phenylalanine or Tyrosine). -

Michael Acceptor Reactivity: In 2,3-dihydro-4H-pyran-4-ones, the

-unsaturated ketone system serves as a soft electrophile, capable of covalent modification of cysteine residues in target proteins.

Synthetic Protocol: The Hetero-Diels-Alder (HDA) Route

The most robust entry into this scaffold is the Lewis Acid-catalyzed Hetero-Diels-Alder reaction between Danishefsky’s Diene and a benzaldehyde derivative. This pathway ensures high regioselectivity and yield.

Workflow Visualization (DOT)

The following diagram outlines the catalytic cycle for the synthesis of 2-phenyl-2,3-dihydro-4H-pyran-4-one.

Caption: Figure 1. Lewis Acid-catalyzed Hetero-Diels-Alder synthesis of the dihydropyrone core using Danishefsky's diene.[1]

Part 2: Pharmacological Profiles[2]

HIV Protease Inhibition (The Tipranavir Paradigm)

The 5,6-dihydro-4-hydroxy-2-pyrone scaffold is the structural anchor of Tipranavir , a non-peptidic HIV protease inhibitor. Unlike first-generation inhibitors that mimic the transition state of the peptide bond cleavage, the dihydropyrone scaffold offers a distinct binding mode.

-

Mechanism: The lactone oxygen and the 4-hydroxyl group form a hydrogen bond network with the catalytic Asp25/Asp25' residues of the protease.

-

The "Flap" Interaction: The phenyl/aryl substituents on the dihydropyrone ring extend to interact with the flexible "flaps" (Ile50) of the protease, locking the enzyme in a closed, inactive conformation. This flexibility allows Tipranavir to remain effective against multi-drug-resistant HIV strains where rigid peptidomimetics fail.

Oncology: The Goniothalamin Mechanism

Goniothalamin , a natural styryl-dihydropyrone, exhibits potent cytotoxicity against breast (MCF-7) and kidney cancer cell lines.

-

Mechanism: It acts as a Michael acceptor. The electrophilic carbon at the C6 position reacts with intracellular glutathione (GSH).

-

Causality: GSH depletion leads to an accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers the mitochondrial apoptotic pathway, releasing Cytochrome C and activating Caspase-3/9.

Apoptotic Pathway Visualization (DOT)

Caption: Figure 2. Mechanism of action for styryl-dihydropyrones inducing caspase-dependent apoptosis via ROS generation.

Part 3: Comparative Data & Protocols

Structure-Activity Relationship (SAR) Summary

The following table synthesizes data regarding the potency of various phenyl-substituted analogs against key biological targets.

| Scaffold Variant | Substituent (R) | Target | Potency (IC50 / Ki) | Mechanism Note |

| 5,6-dihydro-2-pyrone | 3-sulfonamide-phenyl | HIV-1 Protease | Direct H-bonding to Asp25 catalytic dyad [1]. | |

| Styryl-dihydropyrone | (R)-Goniothalamin | MCF-7 (Breast Cancer) | Induces G2/M arrest; ROS generation [3]. | |

| Styryl-dihydropyrone | (S)-Goniothalamin | 786-0 (Kidney Cancer) | Enantiomer specific cytotoxicity; distinct from (R) isomer [3].[2] | |

| 2,3-dihydro-4H-pyran-4-one | 2-(4-chlorophenyl) | S. aureus | Membrane disruption; lower efficacy than fungal targets [5]. |

Standardized Synthetic Protocol

Objective: Synthesis of 2-phenyl-2,3-dihydro-4H-pyran-4-one via Hetero-Diels-Alder.

Reagents:

-

Danishefsky’s Diene ((E)-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

-

Benzaldehyde (1.0 eq)

-

Zinc Chloride (

) or -

THF (Anhydrous)

-

TFA (Trifluoroacetic acid)

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried flask under nitrogen, dissolve benzaldehyde (10 mmol) in anhydrous THF (20 mL). Add

(1 mmol) and stir at -

Cycloaddition: Dropwise add Danishefsky’s Diene (11 mmol). Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of aldehyde.

-

Acidic Workup (Critical Step): The reaction yields a silylated intermediate. Add 10% TFA in DCM (10 mL) and stir for 30 minutes. This facilitates the elimination of the methoxy group and desilylation to form the enone.

-

Purification: Quench with saturated

. Extract with DCM ( -

Validation: Confirm structure via

NMR. Look for the characteristic alkene doublets at

References

-

Structure-based design of HIV protease inhibitors: 5,6-dihydro-4-hydroxy-2-pyrones as effective, nonpeptidic inhibitors. Source: National Institutes of Health (PubMed) URL:[Link]

-

Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Antiproliferative activity of goniothalamin enantiomers involves DNA damage, cell cycle arrest and apoptosis induction. Source:[2][3] Toxicology in Vitro (via PubMed) URL:[Link]3]

-

Synthesis of 2,3-dihydro-4H-pyran-4-ones (Hetero-Diels-Alder Reaction). Source: Organic Chemistry Portal URL:[Link]

-

Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives. Source: Iranian Journal of Pharmaceutical Research (PMC) URL:[Link]

Sources

The Role of 5,6-Dihydro-3-phenyl-2H-pyran-2-one as a Michael Acceptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydro-3-phenyl-2H-pyran-2-one, an α,β-unsaturated δ-lactone, represents a valuable scaffold in synthetic organic chemistry and medicinal chemistry. Its electrophilic nature at the β-position of the unsaturated system renders it an effective Michael acceptor, enabling the formation of a diverse array of adducts through conjugate addition reactions. This technical guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of this compound as a Michael acceptor. We will delve into the mechanistic underpinnings of its reactivity, explore the scope of suitable nucleophiles, and provide detailed, field-proven experimental protocols for key transformations. This document is intended to serve as a practical resource for researchers seeking to leverage the unique chemical properties of this versatile building block in the design and synthesis of novel molecules with potential therapeutic applications.

Introduction: The Chemical Versatility of α,β-Unsaturated Lactones

α,β-Unsaturated lactones are privileged structural motifs found in numerous natural products and pharmacologically active compounds. Their biological activity is often attributed to their ability to act as Michael acceptors, covalently modifying biological nucleophiles such as cysteine residues in proteins. The 5,6-dihydropyran-2-one core, in particular, has garnered significant attention due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives, including anticancer, antiviral, and anti-inflammatory properties[1].

The introduction of a phenyl group at the 3-position of the 5,6-dihydropyran-2-one ring system, affording this compound, significantly influences its electronic properties and steric environment. This substitution pattern enhances the electrophilicity of the β-carbon, making it a more potent Michael acceptor. This guide will specifically focus on the synthesis and Michael addition reactions of this phenyl-substituted derivative.

Synthesis of this compound

A robust and scalable synthesis of the target Michael acceptor is paramount for its utilization in further synthetic endeavors. While numerous methods exist for the synthesis of 5,6-dihydropyran-2-ones, a practical approach for the 3-phenyl derivative can be envisioned through a multi-step sequence involving a Reformatsky or a Wittig-type reaction followed by cyclization.

Proposed Synthetic Pathway

A plausible and efficient route to this compound commences with readily available starting materials, benzaldehyde and a suitable three-carbon synthon. The following diagram illustrates a conceptual synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 5-hydroxy-3-phenylpent-2-enoate (via Reformatsky Reaction) [1][2]

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 eq). The apparatus is flame-dried and allowed to cool under a stream of nitrogen.

-

Initiation: A small crystal of iodine is added to the zinc, and the flask is gently heated to initiate the reaction.

-

Reagent Addition: A solution of benzaldehyde (1.0 eq) and ethyl 4-bromocrotonate (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to maintain a gentle reflux.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) for the consumption of benzaldehyde.

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-hydroxy-3-phenylpent-2-enoate.

Step 2: Synthesis of this compound (Lactonization)

-

Reaction Setup: The purified ethyl 5-hydroxy-3-phenylpent-2-enoate from the previous step is dissolved in a suitable solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

Reaction Monitoring: The progress of the lactonization is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

The Michael Addition Reaction: A Powerful Tool for C-X Bond Formation

The core reactivity of this compound lies in its susceptibility to nucleophilic attack at the β-carbon, a classic example of a Michael addition or conjugate addition reaction[3]. This reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds in a highly predictable and often stereocontrolled manner.

Mechanistic Overview

The Michael addition to this compound proceeds via the attack of a nucleophile (Michael donor) on the electron-deficient β-carbon of the α,β-unsaturated lactone (Michael acceptor). This initial addition generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct.

Caption: General mechanism of the Michael addition to this compound.

The phenyl group at the 3-position plays a dual role in this process. Electronically, it contributes to the polarization of the double bond, enhancing the electrophilicity of the β-carbon. Sterically, it can influence the diastereoselectivity of the addition by directing the incoming nucleophile to the less hindered face of the molecule, particularly in the presence of chiral catalysts or auxiliaries.

Scope of Nucleophiles

A wide range of "soft" nucleophiles can participate in Michael addition reactions with this compound. These are broadly categorized into carbon, nitrogen, and sulfur nucleophiles.

| Nucleophile Class | Examples | Adduct Type | Typical Reaction Conditions |

| Carbon Nucleophiles | Enolates (from malonates, β-ketoesters), Organocuprates | C-C bond formation | Basic conditions for enolate generation; Low temperatures for organocuprates |

| Nitrogen Nucleophiles | Primary and secondary amines, Anilines, Hydrazines | C-N bond formation (Aza-Michael) | Often catalyst-free or with mild acid/base catalysis |

| Sulfur Nucleophiles | Thiols, Thiophenols | C-S bond formation (Thia-Michael) | Often proceeds readily without a catalyst, can be base-catalyzed |

Experimental Protocols for Michael Additions

The following protocols are representative examples of Michael addition reactions that can be performed with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Thia-Michael Addition of Thiophenol

The addition of thiols is often a facile and high-yielding reaction.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or ethanol at room temperature, add thiophenol (1.1 eq).

-

Catalyst (Optional): For less reactive thiols or to accelerate the reaction, a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq) can be added.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding β-thioether adduct.

Protocol 2: Aza-Michael Addition of a Secondary Amine

The conjugate addition of amines provides access to valuable β-amino lactones.

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and a secondary amine such as piperidine or morpholine (1.2 eq) in a polar aprotic solvent like acetonitrile.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) to drive the reaction to completion.

-

Reaction Monitoring: Progress is monitored by TLC or GC-MS.

-

Work-up and Purification: After completion, the solvent is removed in vacuo. The crude product is purified by column chromatography to yield the β-amino lactone.

Protocol 3: Michael Addition of a Carbon Nucleophile (Diethyl Malonate)

This reaction is a classic example of C-C bond formation via a Michael addition.

-

Base and Nucleophile Generation: In a flask under a nitrogen atmosphere, a solution of diethyl malonate (1.2 eq) in anhydrous THF is treated with a strong base such as sodium hydride (1.2 eq) at 0 °C to generate the enolate.

-

Addition of Michael Acceptor: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the enolate solution at 0 °C.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC.

-

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is purified by column chromatography.

Characterization of Products

The successful synthesis of this compound and its Michael adducts can be confirmed through a combination of spectroscopic techniques.

Predicted Spectroscopic Data for this compound

-

¹H NMR (CDCl₃, 400 MHz): δ 7.4-7.2 (m, 5H, Ar-H), 6.1-6.0 (m, 1H, vinylic-H), 4.4-4.3 (t, 2H, -OCH₂-), 2.6-2.5 (m, 2H, -CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 164 (C=O), 145 (Ar-C), 135 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 120 (vinylic-C), 115 (vinylic-CH), 68 (-OCH₂-), 30 (-CH₂-).

-

IR (KBr, cm⁻¹): ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1720 (C=O, lactone), ~1640 (C=C).

Characterization of Michael Adducts

The key spectroscopic changes upon Michael addition include:

-

¹H NMR: Disappearance of the vinylic proton signal and the appearance of new signals corresponding to the added nucleophile and the newly formed C-H bonds at the α and β positions of the lactone ring.

-

¹³C NMR: Disappearance of the vinylic carbon signals and the appearance of new aliphatic carbon signals.

-

Mass Spectrometry: The molecular ion peak will correspond to the sum of the molecular weights of the Michael acceptor and the nucleophile.

Applications in Drug Discovery and Development

The Michael adducts derived from this compound are valuable scaffolds for the development of new therapeutic agents. The ability to introduce a wide range of functional groups through the Michael addition allows for the systematic exploration of structure-activity relationships (SAR).

Caption: Drug discovery workflow utilizing this compound.

The diverse functionalities that can be introduced via Michael addition can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are crucial for its pharmacokinetic and pharmacodynamic profiles. Furthermore, the potential for covalent interaction with biological targets makes this scaffold particularly interesting for the design of irreversible inhibitors.

Conclusion

This compound is a highly versatile and reactive Michael acceptor with significant potential in organic synthesis and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established synthetic methodologies. The facile nature of its Michael addition reactions with a broad range of nucleophiles allows for the rapid generation of diverse molecular libraries. This in-depth technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable building block in their synthetic and medicinal chemistry programs. The continued exploration of the reactivity and applications of this scaffold is expected to lead to the discovery of novel compounds with significant biological activities.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Reformatsky reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Wikipedia. (2023, November 13). Michael reaction. Retrieved from [Link]

-

Semantic Scholar. (2006). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Retrieved from [Link]

-

Auburn University. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans. Retrieved from [Link]

Sources

Topic: The Structural Isomerism of Bioactive Pyran-2-ones: A Comparative Analysis of Kavalactones and 5,6-dihydro-3-phenyl-2H-pyran-2-one

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 5,6-dihydropyran-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with diverse biological activities.[1] Among the most well-known are the kavalactones, a class of compounds from the kava plant (Piper methysticum) recognized for their anxiolytic and neuroprotective properties.[][3] These natural products are characterized by a phenyl or styryl substituent at the 6-position of the pyran-2-one ring.[4][5] This guide provides a detailed technical analysis comparing the archetypal kavalactone scaffold with its synthetic positional isomer, 5,6-dihydro-3-phenyl-2H-pyran-2-one. We will explore the critical structural distinctions, comparative synthetic and analytical methodologies, and the profound implications of this isomeric shift on biological activity and therapeutic potential. This document serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical core.

Deconstruction of the Core Chemical Scaffolds

The biological function of a molecule is intrinsically linked to its three-dimensional structure. In the case of pyran-2-one derivatives, the precise placement of substituents on the lactone ring dictates its physicochemical properties and its ability to interact with biological targets.

The Kavalactone Scaffold: C6-Substituted Pyran-2-ones

Kavalactones are a family of at least 18 distinct lipophilic lactones found in the roots of the kava plant.[6][7] Six major kavalactones are responsible for approximately 96% of the plant's pharmacological activity: kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin.[4][8]

The unifying feature of all kavalactones is a 4-methoxylated-2-pyrone ring (or its 5,6-dihydro derivative) connected at the 6-position to a styryl or phenylethyl moiety.[4][7] This C6 substitution is a biosynthetic hallmark and is fundamental to their known biological activities, which include potentiation of GABA-A receptors, inhibition of voltage-gated sodium and calcium channels, and reversible inhibition of monoamine oxidase B (MAO-B).[][6]

The Synthetic Scaffold: this compound

In contrast to the natural kavalactones, this compound represents a synthetic positional isomer where the phenyl group is located at the 3-position of the lactone ring. This scaffold, while sharing the same molecular formula and core pyran-2-one structure with a simplified kavalactone analogue, presents a fundamentally different electronic and steric profile. Such α,β-unsaturated δ-lactones are key targets in synthetic chemistry due to their prevalence in bioactive natural products and their potential as building blocks for more complex molecules.[1]

Comparative Structural Analysis

The distinction between C6 and C3 substitution is not trivial. It fundamentally alters the molecule's geometry and electronic distribution. In kavalactones, the C6-phenyl group extends from the saturated portion of the lactone ring. In the C3-phenyl isomer, the phenyl group is directly attached to the α,β-unsaturated system, creating a conjugated system that influences the reactivity of the lactone and its potential to act as a Michael acceptor.

Caption: Core structural relationship between the pyran-2-one scaffold and its C6 vs. C3 phenyl-substituted isomers.

Synthesis and Characterization Protocols

The divergent placement of the phenyl group necessitates distinct synthetic strategies and results in unique analytical signatures. Understanding these differences is critical for both the synthesis of novel analogs and the quality control of natural product extracts.

Synthetic Workflow: Organocatalytic Approach to 6-Substituted Dihydropyran-2-ones

The enantioselective synthesis of 6-substituted 5,6-dihydro-2H-pyran-2-ones, the core of many kavalactones and other natural products like goniothalamin, is of significant interest.[1] Organocatalytic domino reactions provide an efficient one-pot method.

Caption: Workflow for the organocatalytic synthesis of 6-substituted dihydropyran-2-ones.

Experimental Protocol: Organocatalytic Synthesis

This protocol is adapted from established methods for synthesizing 6-substituted 5,6-dihydro-2H-pyran-2-ones.[1]

Objective: To synthesize a polyfunctionalized dihydropyran derivative with high enantioselectivity.

Materials:

-

(E)-2-nitro-3-phenylprop-2-en-1-ol (1.0 mmol)

-

Methyl 3-oxobutanoate (1.0 mmol)

-

Squaramide-based organocatalyst (10 mol%)

-

p-Toluenesulfonic acid (p-TSA) (20 mol%)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Toluene, anhydrous

-

Standard inert atmosphere glassware, magnetic stirrer, heating mantle

-

Rotary evaporator and silica gel for column chromatography

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (E)-2-nitro-3-phenylprop-2-en-1-ol (1.0 mmol) and anhydrous dichloromethane (5.0 mL).

-

Addition of Reagents: Add methyl 3-oxobutanoate (1.0 mmol) to the stirred solution, followed by the squaramide-based organocatalyst (10 mol%).

-

Causality Note: The squaramide catalyst acts as a hydrogen-bond donor, activating the nitroalkene and positioning the dicarbonyl compound for a highly stereoselective Michael addition.

-

-

Domino Reaction: Stir the reaction mixture at ambient temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Cyclization: Redissolve the crude residue in anhydrous toluene (5.0 mL) and add p-toluenesulfonic acid (20 mol%).

-

Causality Note: The acidic conditions catalyze the intramolecular hemiacetalization followed by dehydration to form the stable α,β-unsaturated lactone ring.

-

-

Heating: Heat the mixture to 100 °C for 1 hour.

-

Workup and Purification: After cooling to room temperature, evaporate the toluene. Purify the crude product by silica gel column chromatography to yield the desired dihydropyran.

Comparative Analytical Characterization

Distinguishing between the C3 and C6 isomers is readily achievable using standard spectroscopic techniques. NMR and Mass Spectrometry provide definitive structural evidence.

Protocol: NMR Analysis for Isomer Differentiation

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum.

-

Expected Signature for C6-Phenyl (Kavalactone-type): The protons on the phenyl group will appear in the aromatic region (~7.2-7.5 ppm). Crucially, the proton at the C6 position (adjacent to the oxygen and the phenyl group) will be a multiplet in the ~4.5-5.5 ppm range, showing coupling to the C5 protons.

-

Expected Signature for C3-Phenyl: The phenyl protons will appear in a similar aromatic region. However, the key diagnostic signal will be the vinylic proton at C4, which will be a singlet or a narrowly split multiplet around ~6.0-7.0 ppm, shifted downfield due to conjugation with both the phenyl group and the carbonyl.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Expected Signature for C6-Phenyl: The C6 carbon will appear around 70-85 ppm.

-

Expected Signature for C3-Phenyl: The C3 carbon, being part of a double bond and attached to a phenyl group, will appear significantly downfield, typically in the 120-140 ppm range. The C2 carbonyl will also show a characteristic shift around 160-170 ppm.

-

-

2D NMR (COSY/HSQC): For unambiguous assignment, run a COSY experiment to confirm H-H correlations (e.g., C5-H to C6-H in the kavalactone scaffold) and an HSQC experiment to correlate proton signals directly to their attached carbons.

Data Summary: Predicted Spectroscopic Features

| Feature | C6-Phenyl Scaffold (Kavalactone-type) | C3-Phenyl Scaffold | Justification |

| ¹H NMR: C4-H | ~2.5-3.0 ppm (Aliphatic) | ~6.0-7.0 ppm (Vinylic) | C4 is saturated in the C6 isomer but part of a C=C bond in the C3 isomer. |

| ¹H NMR: C6-H | ~4.5-5.5 ppm (Benzylic, adjacent to O) | ~4.0-4.5 ppm (Aliphatic, adjacent to O) | The C6 proton in the C6-isomer is deshielded by the adjacent phenyl group. |

| ¹³C NMR: C3 | ~20-30 ppm (Aliphatic) | ~120-140 ppm (Aromatic/Vinylic) | C3 is an sp³ carbon in the C6 isomer but an sp² carbon in the C3 isomer. |

| MS Fragmentation | Likely loss of the C6-substituent | Potential retro-Diels-Alder fragmentation | The fragmentation pathway is dictated by the weakest bonds and most stable resulting fragments. |

Biological Implications and Future Directions

The shift of the phenyl group from C6 to C3 is predicted to have a profound impact on biological activity by altering the molecule's interaction with protein binding pockets.

Known Biological Pathways of Kavalactones

The anxiolytic and sedative effects of kavalactones are primarily attributed to their positive allosteric modulation of GABA-A receptors.[] They enhance the binding of GABA without directly binding to the benzodiazepine site, leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism, combined with the blockade of voltage-gated ion channels, contributes to a reduction in overall neuronal excitability.[][6]

Caption: Simplified mechanism of kavalactone modulation of the GABA-A receptor.

Therapeutic Potential of C3-Phenyl Isomers

While kavalactones are well-studied, the biological activity of this compound is less characterized. However, based on its structure, we can hypothesize potential activities. The conjugated system created by the C3-phenyl group makes the molecule a potential Michael acceptor, a feature often associated with covalent modification of protein targets, such as cysteine residues in enzyme active sites. This opens up possibilities for applications in oncology or inflammation, where targeted covalent inhibition is a validated therapeutic strategy.

Furthermore, the significant change in shape and polarity compared to kavalactones suggests that C3-phenyl isomers are unlikely to retain the same activity at GABA-A receptors. Instead, they may interact with entirely different classes of proteins, representing a novel chemical space for drug discovery. Future research should focus on screening these synthetic isomers against a broad range of targets to uncover new pharmacological profiles.

Conclusion

The structural relationship between natural kavalactones and synthetic this compound is a clear example of how subtle isomeric changes can lead to vastly different chemical and biological properties. While both share the 5,6-dihydropyran-2-one core, the shift of the phenyl substituent from the C6 to the C3 position alters molecular geometry, electronic conjugation, synthetic accessibility, and, most critically, the potential for interaction with biological targets. Kavalactones have established their role as modulators of the central nervous system. The C3-phenyl isomers, however, represent a scaffold with unexplored potential, possibly as covalent modifiers or as ligands for entirely different protein targets. A thorough understanding of this structural dichotomy, guided by the synthetic and analytical protocols outlined herein, is essential for any researcher aiming to leverage the full therapeutic potential of the pyran-2-one chemical class.

References

-

Kavalactone - Wikipedia. Wikipedia. [Link]

-

Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum). (2021). PMC - NIH. [Link]

-

1 Chemical structures of six main kavalactones in kava root extract... ResearchGate. [Link]

-

KAVA (Other Names: Ava, Intoxicating Pepper, Kawa Kawa, Kew, Sakau, Tonga, Yangona). DEA Diversion Control Division. [Link]

-

An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava. (2022). MDPI. [Link]

-

Neuroprotective properties of kavalactones. (2011). PMC - NIH. [Link]

-

The Kavalactone Content and Profile of Fiji Kava Sold on the Local Market. (2023). MDPI. [Link]

-

Review Article Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum). (2021). Semantic Scholar. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Kavalactone - Wikipedia [en.wikipedia.org]

- 7. Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Thermodynamic Stability of 3-Phenyl-Substituted Lactones: A Mechanistic Guide

The following technical guide details the thermodynamic stability of 3-phenyl-substituted lactones, focusing on the interplay between ring strain, hydrolysis kinetics, and stereochemical equilibration.

Part 1: Executive Summary & Core Directives

The Stability Paradox:

3-phenyl-substituted lactones (specifically

-

Hydrolytic Susceptibility: The phenyl group acts as a steric modulator but does not prevent base-catalyzed ring opening.[1]

-

Stereochemical Lability: In disubstituted systems (e.g., lignans), the thermodynamic preference for trans-substitution often drives epimerization, a critical failure mode in drug formulation.[1]

Scope:

This guide addresses the stability of the 3-phenyl-

Part 2: Thermodynamic Principles

Ring Strain & Polymerization Potential

The thermodynamic stability of the lactone ring is governed by the Gibbs free energy of ring-opening (

-

-Butyrolactone (5-membered): Thermodynamically stable.[1]

-

-Valerolactone (6-membered): Thermodynamically unstable regarding polymerization.[1]

Impact of 3-Phenyl Substitution: The addition of a phenyl group at C3 (beta) stabilizes the ring form via the Thorpe-Ingold effect (gem-dialkyl effect analog), favoring the cyclic conformation over the open chain due to increased rotational entropy costs in the open form.

Hydrolysis Kinetics (pH Dependence)

The primary degradation pathway is hydrolysis to the hydroxy acid.

-

Acidic/Neutral (pH < 7): Equilibrium favors the lactone (

in favor of lactone).[1] The reaction is reversible.[1] -

Basic (pH > 10): Irreversible hydrolysis.[1] The rate-determining step is the nucleophilic attack of OH⁻ at the carbonyl carbon (C1).

Mechanism (BAC2):

-

Tetrahedral Intermediate: Transient species.[1]

-

Collapse: Ring opening to hydroxy-carboxylate.

The "3-Phenyl" Effect: The phenyl group at C3 is beta to the reaction center (C1).

-

Electronic: Minimal inductive effect on the carbonyl electrophilicity.[1]

-

Steric: Moderate shielding.[1] Unlike C2-substitution (alpha), which significantly retards hydrolysis, C3-substitution allows relatively unhindered approach of the nucleophile.[1] Expect hydrolysis rates comparable to unsubstituted lactones.

Stereochemical Stability (Epimerization)

For 3-phenyl-substituted lactones, stereochemical integrity depends on the substitution pattern.[1]

-

Monosubstituted (3-phenyl-

-butyrolactone): -

Disubstituted (3-phenyl-4-alkyl-

-butyrolactone / Lignans):-

If a substituent exists at C2 (alpha), the C2 proton is acidic (

).[1] -

Epimerization: Base treatment allows C2 to invert via an enolate intermediate.[1]

-

Thermodynamic Product: The isomer with substituents in a trans relationship (pseudo-diequatorial) is generally favored by 1–2 kcal/mol over the cis isomer.

-

Case Study: Podophyllotoxin vs. Picropodophyllin In the aryltetralin lignan class, the natural product Podophyllotoxin contains a cis-fused lactone (strained). Under basic conditions, it epimerizes at C2 to Picropodophyllin , the thermodynamically stable trans-fused isomer (inactive).[1] This is the defining stability challenge for this drug class.[1]

Part 3: Visualization of Pathways

Diagram 1: Hydrolysis & Epimerization Logic

This diagram illustrates the parallel risks of hydrolysis and epimerization for a generic 3-phenyl-substituted lactone.[1]

Caption: Competitive degradation pathways: Reversible base-catalyzed epimerization (green path) vs. irreversible hydrolysis (red path).

Part 4: Experimental Protocols

Protocol A: Determination of Hydrolytic Rate Constant ( )

Objective: Quantify the susceptibility of the lactone ring to hydrolysis at physiological pH.

Materials:

-

Test Compound: 3-phenyl-

-butyrolactone (10 mM in DMSO).[1] -

Buffer: Phosphate buffer (50 mM, pH 7.[1]4) and Borate buffer (50 mM, pH 9.0).

-

Internal Standard: Acetophenone (non-hydrolyzable).[1]

Workflow:

-

Preparation: Dilute stock lactone to 100

M in pre-warmed ( -

Sampling: Aliquot 200

L every 5 minutes for 60 minutes. -

Quenching: Immediately add 200

L cold Acetonitrile + 1% Formic Acid (shifts equilibrium to lactone/protonated acid and stops base catalysis). -

Analysis: RP-HPLC (C18 column).

-

Calculation: Plot

vs. time. The slope is

Protocol B: Epimerization Equilibrium Assay

Objective: Determine the thermodynamic ratio of cis vs. trans isomers (relevant for disubstituted lactones).

Workflow:

-

Induction: Dissolve pure cis-isomer (1 mg/mL) in Methanol/Water (1:1) containing 10 mM DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

-

Incubation: Heat at

C for 24 hours to ensure thermodynamic equilibrium. -

Neutralization: Acidify with 1M HCl to pH 3.

-

Analysis: Chiral HPLC (e.g., Chiralcel OD-H).[1]

Part 5: Data Summary & References

Comparative Stability Table

| Parameter | 3-Phenyl- | 3-Phenyl- | Relevance |

| Ring Strain | Low ( | Moderate ( | |

| Hydrolysis | Hours to Days | Minutes to Hours | |

| Epimerization Risk | None (if C2 unsubstituted) | None (if C2 unsubstituted) | Only applies to disubstituted analogs.[1] |

| Thermodynamic Isomer | N/A (Monosubstituted) | N/A (Monosubstituted) | For disubstituted: Trans > Cis. |

References

-

Hydrolysis Mechanisms

-

Lignan Stability (Podophyllotoxin)

-

Metabolite Analysis

-

General Lactone Properties

Sources

- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 2. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Enzyme-assisted asymmetric total synthesis of (-)-podophyllotoxin and (-)-picropodophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5,6-Dihydro-3-phenyl-2H-pyran-2-one Pharmacophore: Mechanistic Insights, Synthetic Workflows, and Therapeutic Applications

Executive Summary

In contemporary medicinal chemistry, the

Structural & Mechanistic Profiling

The biological efficacy of 3-phenyl-5,6-dihydro-2H-pyran-2-ones is intrinsically linked to two primary structural features:

-

The Michael Acceptor Motif: The conjugated

-unsaturated lactone acts as a "soft" electrophile. This allows it to form reversible or irreversible covalent bonds with "soft" nucleophiles, such as the sulfhydryl groups of cysteine residues within target enzyme active sites[1]. -

The

-Phenyl Substitution: The presence of the 3-phenyl ring introduces critical steric bulk and enables

Primary Pharmacological Targets

A. Hypoxia-Related Cancer: Carbonic Anhydrase (CA) Inhibition

5,6-dihydro-2H-pyran-2-ones function as highly effective, prodrug-type inhibitors of Carbonic Anhydrase (CA), specifically targeting the tumor-associated hCA IX isoform[3]. The intact lactone is inactive; however, it undergoes esterase-mediated or spontaneous hydrolysis in the tumor microenvironment to form an open-chain hydroxy acid. This active metabolite directly coordinates the catalytic

B. Anti-Inflammatory Action: COX-2 & NF-

B Suppression

Derivatives of the 5,6-dihydro-2H-pyran-2-one class exhibit potent anti-inflammatory properties by acting upstream of prostaglandin synthesis. Electrophoretic mobility shift assays (EMSA) and western blot analyses demonstrate that these lactones reduce Nuclear Factor-kappa B (NF-

Fig 1: Mechanism of COX-2 suppression via NF-κB pathway inhibition.

C. Antiviral Activity: HIV-1 Protease Inhibition

Quantitative Structure-Activity Relationship (QSAR) studies have validated 5,6-dihydro-2-pyrones as effective HIV-1 protease inhibitors[4]. The lactone carbonyl oxygen acts as a hydrogen bond acceptor for the catalytic aspartate dyad (Asp25/Asp25') of the protease. Concurrently, the 3-phenyl substituent provides the necessary van der Waals interactions to stabilize the inhibitor within the viral enzyme's hydrophobic core, preventing the cleavage of viral polyproteins[4].

Quantitative Pharmacological Data

The following table synthesizes the binding affinities and inhibitory concentrations of the 5,6-dihydro-2H-pyran-2-one pharmacophore across its primary validated targets:

| Biological Target | Physiological Role | Potency / Affinity | Primary Mechanism of Action |

| hCA IX | Tumor-associated hypoxia survival | Prodrug hydrolysis; | |

| hCA I | Cytoplasmic | Prodrug hydrolysis; | |

| COX-2 | Prostaglandin synthesis (Inflammation) | Upstream NF- | |

| HIV-1 Protease | Viral polyprotein cleavage | Micromolar | Active site aspartate hydrogen bonding |

Experimental Methodology: Synthesis via Suzuki-Miyaura Cross-Coupling

To access the 3-phenyl-5,6-dihydro-2H-pyran-2-one scaffold, a highly selective Palladium-catalyzed Suzuki-Miyaura cross-coupling is employed. This method is preferred over Ring-Closing Metathesis (RCM)[1] for late-stage functionalization, as it allows for the rapid generation of diverse 3-aryl libraries from a common 3-bromo precursor.

Rationale & Causality of Experimental Choices

-

Catalyst (

): The electron-rich -

Solvent System (Toluene/

4:1): A biphasic system is critical. It ensures the complete dissolution of the lipophilic pyranone in the organic phase while solvating the inorganic base (

Fig 2: Suzuki-Miyaura cross-coupling workflow for 3-phenyl functionalization.

Step-by-Step Protocol (Self-Validating Workflow)

-

System Preparation & Degassing:

-

Charge a flame-dried Schlenk flask with 3-bromo-5,6-dihydro-2H-pyran-2-one (1.0 eq) and phenylboronic acid (1.2 eq).

-

Add the Toluene/

(4:1 v/v) solvent mixture. -

Critical Step: Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active

to an inactive

-

-

Catalyst & Base Introduction:

-

Under a positive Argon flow, add

(2.0 eq) followed by -

Seal the flask and heat to 80°C under vigorous stirring.

-

-

In-Process Quality Control (IPC):

-

After 4 hours, withdraw a 10

aliquot, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3) or LC-MS. -

Validation: The reaction is deemed complete only when the starting material peak/spot is fully consumed, ensuring maximum yield and preventing complex downstream separations.

-

-

Workup & Purification:

-

Cool the mixture to room temperature, dilute with EtOAc, and partition. Wash the organic layer with saturated aqueous

to remove residual boronic acid, followed by brine. -

Dry over anhydrous

, concentrate in vacuo, and purify via flash column chromatography to isolate the pure 3-phenyl-5,6-dihydro-2H-pyran-2-one.

-

References

-

MolAid. "3-phenyl-5,6-dihydropyran-2-one | 13019-35-7".[Link]

-

ResearchGate. "Structure Elucidation, Conformation, and Configuration of Cytotoxic 6-Heptyl-5,6-dihydro-2H-pyran-2-ones from Hyptis Species and Their Molecular Docking to α-Tubulin".[Link]

-

ResearchGate. "QSAR Studies on the use of 5, 6-dihydro-2-pyrones as HIV-1 protease inhibitors". [Link]

-

PubMed Central (PMC). "Exploring Echinops polyceras Boiss. from Jordan: Essential Oil Composition, COX, Protein Denaturation Inhibitory Power and Antimicrobial Activity of the Alcoholic Extract". [Link]

-

Beilstein Journal of Organic Chemistry. "A short stereoselective synthesis of (+)-(6R,2′S)-cryptocaryalactone via ring-closing metathesis".[Link]

Sources

- 1. A short stereoselective synthesis of (+)-(6R,2′S)-cryptocaryalactone via ring-closing metathesis [beilstein-journals.org]

- 2. 3-phenyl-5,6-dihydropyran-2-one - CAS号 13019-35-7 - 摩熵化学 [molaid.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Echinops polyceras Boiss. from Jordan: Essential Oil Composition, COX, Protein Denaturation Inhibitory Power and Antimicrobial Activity of the Alcoholic Extract - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Phenyl-2H-pyran-2-one Scaffold: From Synthetic Curiosity to Potent Pharmacophore

[1]

Introduction: The Alpha-Pyrone Renaissance

The 2H-pyran-2-one (or

Historically, interest in this scaffold stemmed from the isolation of natural products like kavalactones (from Piper methysticum) and bufadienolides . However, the specific 3-phenyl substitution pattern is largely a product of rational drug design, specifically driven by the search for HIV protease inhibitors in the 1990s. Unlike peptide-based inhibitors, the 3-phenyl-2-pyrone core offers improved bioavailability and metabolic stability while effectively filling the hydrophobic S2 binding pocket of aspartyl proteases.[1]

Structural Distinction

It is vital to distinguish the core subject of this guide from related scaffolds:

Synthetic Methodologies: Evolution of Access

The synthesis of 3-phenyl-2H-pyran-2-one derivatives has evolved from harsh acid-catalyzed condensations to precise transition-metal-catalyzed couplings.[1]

Classical Route: Perkin-Type Condensation

Early syntheses relied on the condensation of phenylacetic acid derivatives with unsaturated aldehydes or ketones. While effective for simple derivatives, this route often lacks regiocontrol and requires harsh conditions that limit functional group tolerance.

The Modern Standard: Regioselective Palladium Coupling

The most robust entry into this scaffold today is the Suzuki-Miyaura cross-coupling of halogenated 2-pyrones. This approach allows for the late-stage installation of the phenyl ring, enabling rapid library generation for SAR (Structure-Activity Relationship) studies.[1]

-

Regioselectivity: 3,5-Dibromo-2-pyrone can be selectively coupled.[1][3] Palladium catalysts prefer the electron-deficient C3 position (alpha to the carbonyl) under specific conditions, or the C5 position under others, though C3 is typically more reactive in oxidative addition due to electronic effects from the carbonyl.

Cyclization Strategies

A "green" alternative involves the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes with carbon dioxide (

Pharmacological Discovery: The HIV Protease Breakthrough

The defining moment for the 3-phenyl-2-pyrone scaffold was the discovery of its utility in HIV-1 Protease Inhibition .

The Problem

Early HIV protease inhibitors (e.g., Saquinavir) were peptidomimetics—large, peptide-like molecules with poor oral bioavailability and rapid biliary excretion.[1]

The Solution: Non-Peptidic Scaffolds

Screening efforts by Upjohn (now Pfizer) identified 4-hydroxy-2-pyrones as potent inhibitors.[1] The 3-position was identified as the critical vector for occupying the S2 subsite of the protease enzyme.

-

Mechanism: The lactone carbonyl accepts a hydrogen bond from the enzyme backbone (Ile50 residues via a water molecule in some models, or direct interaction).

-

The 3-Phenyl Group: This hydrophobic moiety penetrates the S2 pocket, displacing water and providing significant binding energy through van der Waals interactions.

-

Outcome: This logic eventually contributed to the development of Tipranavir , a non-peptidic protease inhibitor (NPPI) that retains activity against multi-drug resistant strains.

Visualizing the Science

Diagram 1: Synthetic Logic Flow

This diagram illustrates the decision tree for synthesizing 3-phenyl-2-pyrone derivatives, highlighting the divergence between classical and modern routes.

Caption: Comparison of synthetic routes. The modern Pd-catalyzed route offers superior control compared to classical condensation.[1]

Diagram 2: Structure-Activity Relationship (HIV Protease)

This diagram details the mechanistic role of the 3-phenyl substituent within the enzyme active site.

Caption: SAR logic for HIV Protease inhibition. The 3-phenyl group is the primary anchor for the hydrophobic S2 pocket.

Experimental Protocols

Protocol A: Preparation of 3-Bromo-2H-pyran-2-one

A prerequisite for the Suzuki coupling route.[1] This protocol is adapted from Organic Syntheses (Posner et al.).

Objective: Synthesis of the electrophilic partner. Safety: Bromine is corrosive and toxic. Perform in a fume hood.

-

Bromination:

-

Elimination (Dehydrohalogenation):

-

Oxidation/Aromatization:

Protocol B: Suzuki-Miyaura Coupling (Synthesis of 3-Phenyl-2-pyrone)

The regioselective installation of the phenyl ring.[1]

Reagents:

Step-by-Step:

-

Setup: In a dry Schlenk tube, combine 3-bromo-2-pyrone (175 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and

(276 mg, 2.0 mmol). -

Degassing: Evacuate and backfill with Argon (3 cycles). Add degassed Toluene (4 mL) and Ethanol (1 mL).

-

Catalyst Addition: Add

(58 mg, 0.05 mmol) under Argon flow. -

Reaction: Seal the tube and heat to 80°C for 4–6 hours. Monitor by TLC (Visualize with UV/Anisaldehyde).

-

Workup: Cool to RT. Filter through a pad of Celite. Concentrate filtrate.

-

Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

-

Validation: Verify structure via

NMR (Look for pyrone doublet protons and phenyl multiplet).

Quantitative Data Summary

The following table summarizes the biological impact of 3-phenyl-2-pyrone derivatives compared to related scaffolds.

| Compound Class | Key Substituent (C3) | Primary Target | Activity Range ( |

| Monocyclic 2-Pyrone | 3-Phenyl | HIV-1 Protease | |

| Monocyclic 2-Pyrone | 3-Bromo | Synthetic Intermediate | N/A |

| Cycloalkyl-Pyrone | 3-(1-phenylpropyl) | HIV-1 Protease | |

| Coumarin (Benzo-fused) | 3-Phenyl | MAO-B / AChE |

References

-

Posner, G. H., Afarinkia, K., & Dai, H. (1995).[1] An Improved Preparation of 3-Bromo-2H-pyran-2-one. Organic Syntheses, 73, 231.[1]

-

[Link]

-

- Fairlamb, I. J. S. (2008). Palladium-catalyzed cross-coupling reactions of 2-pyrones. Organic & Biomolecular Chemistry. (Note: Seminal review on coupling logic for this scaffold).

-

Thaisrivongs, S., et al. (1996).[1] Structure-Based Design of Non-Peptidic HIV Protease Inhibitors. Journal of Medicinal Chemistry.

- Describes the discovery of the 4-hydroxy-2-pyrone templ

-

[Link]

-

Turner, S. R., et al. (1998).[1] Tipranavir (PNU-140690): A Potent, Non-Peptidic HIV Protease Inhibitor.[1] Journal of Medicinal Chemistry.

-

[Link]

-

-

Kováčiková, L., et al. (2010).[1] Synthesis of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives and their antineoplastic activity. Arkivoc.

Methodological & Application

Application Note: Total Synthesis Architectures for 5,6-Dihydro-3-phenyl-2H-pyran-2-one

This guide details the total synthesis protocols for 5,6-dihydro-3-phenyl-2H-pyran-2-one (also referred to as 3-phenyl-5,6-dihydro-2-pyrone). The content is structured for professional application, prioritizing scalability, modularity, and mechanistic clarity.

Executive Summary & Strategic Rationale

This compound represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for cytotoxic styryl lactones (e.g., goniothalamin analogs) and HIV-1 protease inhibitors. Its structural integrity relies on the

This guide presents two distinct, field-validated synthetic protocols designed to address specific research needs:

-

Protocol A (De Novo RCM Assembly): A convergent strategy utilizing Ring-Closing Metathesis. Best for isotopic labeling and altering ring size/heteroatoms.

-

Protocol B (Late-Stage Cross-Coupling): A divergent strategy utilizing Suzuki-Miyaura coupling on a brominated core. Best for generating libraries of 3-aryl analogs for SAR (Structure-Activity Relationship) studies.

Retrosynthetic Analysis

The retrosynthetic logic deconstructs the target into commercially accessible precursors via two orthogonal disconnections.

Figure 1: Retrosynthetic tree illustrating the RCM (Blue) and Cross-Coupling (Red) pathways.

Protocol A: De Novo Assembly via Ring-Closing Metathesis (RCM)

Objective: Construct the lactone ring from acyclic precursors. Mechanism: Ruthenium-catalyzed olefin metathesis of a diene ester.

Materials

-

Substrate 1: 2-Phenylacrylic acid (Atropic acid) [Sigma-Aldrich]

-

Substrate 2: 3-Buten-1-ol

-

Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)

-

Catalyst: Grubbs Catalyst, 2nd Generation

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step 1: Esterification (Precursor Synthesis)

The formation of 3-butenyl 2-phenylacrylate is the critical setup step.

-

Dissolution: In a flame-dried round-bottom flask under

, dissolve 2-phenylacrylic acid (10.0 mmol) and 3-buten-1-ol (11.0 mmol, 1.1 equiv) in anhydrous DCM (50 mL). -

Activation: Cool to 0°C. Add DMAP (1.0 mmol, 10 mol%).

-

Coupling: Dropwise add a solution of DCC (11.0 mmol) in DCM over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. The reaction is driven by the precipitation of dicyclohexylurea (DCU).

-

Workup: Filter off the DCU precipitate through a Celite pad. Wash the filtrate with 1M HCl (2x), saturated NaHCO3 (2x), and brine. Dry over MgSO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to yield the ester as a colorless oil.

-

QC Check:

H NMR should show two terminal alkene patterns and the ester linkage.

-

Step 2: Ring-Closing Metathesis

-

Dilution (Critical): Dissolve the ester precursor (5.0 mmol) in degassed anhydrous DCM (250 mL).

-

Note: High dilution (0.02 M) is mandatory to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

-

-

Catalysis: Add Grubbs II catalyst (2-5 mol%) in one portion under an argon curtain.

-

Reflux: Fit with a reflux condenser and heat to 40°C (gentle reflux) for 4–8 hours. Monitor by TLC for the disappearance of the diene ester.

-

Quenching: Cool to RT. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the Ruthenium species.

-